molecular formula C20H20K2N4O12S3 B1585502 Reactive yellow 17 CAS No. 20317-19-5

Reactive yellow 17

Cat. No.: B1585502
CAS No.: 20317-19-5
M. Wt: 682.8 g/mol
InChI Key: LQIMMPDNWRQSCT-UHFFFAOYSA-L
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Description

Reactive Yellow 17 is a synthetic organic dye belonging to the azo dye family, widely used in the textile industry for dyeing cellulosic fibers. It is known for its bright yellow color and excellent fastness properties. The dye forms a covalent bond with the fiber, making it an integral part of the material, which results in high wash and light fastness.

Preparation Methods

Synthetic Routes and Reaction Conditions: Reactive Yellow 17 is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an amine, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The dye is then purified through filtration and recrystallization processes before being formulated into a commercial product.

Chemical Reactions Analysis

Types of Reactions: Reactive Yellow 17 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.

    Reduction: Reduction of the azo bond can be achieved using reducing agents like sodium dithionite, resulting in the formation of aromatic amines.

    Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, Fenton’s reagent (a mixture of hydrogen peroxide and ferrous iron), and ozone are commonly used oxidizing agents.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are typical reducing agents.

    Substitution: Halogenating agents, sulfonating agents, and nitrating agents are used for substitution reactions.

Major Products Formed:

    Oxidation: Aromatic carboxylic acids, phenols, and quinones.

    Reduction: Aromatic amines.

    Substitution: Halogenated, sulfonated, or nitrated aromatic compounds.

Scientific Research Applications

Reactive Yellow 17 has diverse applications in scientific research, including:

Mechanism of Action

The primary mechanism by which Reactive Yellow 17 exerts its effects is through the formation of covalent bonds with the hydroxyl groups of cellulosic fibers. This covalent bonding is facilitated by the reactive groups present in the dye, which react with the fiber under alkaline conditions. The dye-fiber bond is strong and resistant to washing and light exposure, resulting in durable and vibrant coloration.

Comparison with Similar Compounds

  • Reactive Red 2
  • Reactive Blue 4
  • Reactive Orange 16

Comparison: Reactive Yellow 17 is unique among reactive dyes due to its specific shade of yellow and its excellent fastness properties. Compared to Reactive Red 2 and Reactive Blue 4, this compound offers a different color spectrum, making it suitable for creating a wide range of hues when mixed with other dyes. Its chemical structure and reactivity are similar to other reactive dyes, but its specific molecular configuration imparts unique properties that make it highly effective for dyeing cellulosic fibers .

Properties

IUPAC Name

dipotassium;4-[4-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O12S3.2K/c1-12-19(20(25)24(23-12)13-4-6-14(7-5-13)38(28,29)30)22-21-15-10-17(35-3)18(11-16(15)34-2)37(26,27)9-8-36-39(31,32)33;;/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIMMPDNWRQSCT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)[O-])OC)C3=CC=C(C=C3)S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20K2N4O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20317-19-5
Record name Reactive Yellow 17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020317195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[4-[2-[2,5-dimethoxy-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-, potassium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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